Sandoz 205-501
Sandoz 205-501
Brand Name:
Vulcanchem
CAS No.:
102189-05-9
VCID:
VC20794054
InChI:
InChI=1S/C20H33N3O3S/c1-4-9-22-14-18(21-27(25,26)23(5-2)6-3)11-17-10-16-12-19(24)8-7-15(16)13-20(17)22/h7-8,12,17-18,20-21,24H,4-6,9-11,13-14H2,1-3H3
SMILES:
CCCN1CC(CC2C1CC3=C(C2)C=C(C=C3)O)NS(=O)(=O)N(CC)CC
Molecular Formula:
C20H33N3O3S
Molecular Weight:
395.6 g/mol
Sandoz 205-501
CAS No.: 102189-05-9
Cat. No.: VC20794054
Molecular Formula: C20H33N3O3S
Molecular Weight: 395.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 102189-05-9 |
|---|---|
| Molecular Formula | C20H33N3O3S |
| Molecular Weight | 395.6 g/mol |
| IUPAC Name | 3-(diethylsulfamoylamino)-7-hydroxy-1-propyl-3,4,4a,5,10,10a-hexahydro-2H-benzo[g]quinoline |
| Standard InChI | InChI=1S/C20H33N3O3S/c1-4-9-22-14-18(21-27(25,26)23(5-2)6-3)11-17-10-16-12-19(24)8-7-15(16)13-20(17)22/h7-8,12,17-18,20-21,24H,4-6,9-11,13-14H2,1-3H3 |
| Standard InChI Key | VIMXXZVQGKQDMY-UHFFFAOYSA-N |
| SMILES | CCCN1CC(CC2C1CC3=C(C2)C=C(C=C3)O)NS(=O)(=O)N(CC)CC |
| Canonical SMILES | CCCN1CC(CC2C1CC3=C(C2)C=C(C=C3)O)NS(=O)(=O)N(CC)CC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator